molecular formula C21H21N5O2 B3725054 N-[(Z)-[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)amino](phenylamino)methylidene]benzamide

N-[(Z)-[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)amino](phenylamino)methylidene]benzamide

Cat. No.: B3725054
M. Wt: 375.4 g/mol
InChI Key: SCVGZJWZYNBFMY-UHFFFAOYSA-N
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Description

N-(Z)-[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)aminomethylidene]benzamide is a complex organic compound characterized by its unique structure, which includes a dihydropyrimidinone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Properties

IUPAC Name

N-[(E)-N'-(6-oxo-4-propyl-1H-pyrimidin-2-yl)-N-phenylcarbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-2-9-17-14-18(27)24-20(23-17)26-21(22-16-12-7-4-8-13-16)25-19(28)15-10-5-3-6-11-15/h3-8,10-14H,2,9H2,1H3,(H3,22,23,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVGZJWZYNBFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)NC(=N1)/N=C(\NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Z)-[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)aminomethylidene]benzamide typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by acids or other catalysts under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of heterogeneous catalysts, such as Montmorillonite-KSF, can also enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(Z)-[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)aminomethylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or benzamide moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(Z)-[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)aminomethylidene]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(Z)-[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)aminomethylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Z)-[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)aminomethylidene]benzamide is unique due to its specific structural features, such as the dihydropyrimidinone core and the benzamide moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(Z)-[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)amino](phenylamino)methylidene]benzamide
Reactant of Route 2
Reactant of Route 2
N-[(Z)-[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)amino](phenylamino)methylidene]benzamide

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